Field: This application falls under the field of Organic Chemistry, specifically in the area of Stereoselective Synthesis.
Application Summary: The compound is used in the stereoselective formation of substituted 1,3-dioxolanes. This process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether .
Method of Application: The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .
Field: This application is in the field of Medicinal Chemistry and Biochemistry.
Application Summary: The compound is used as a reactant for the preparation of various compounds with biological significance. These include a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione, and the synthesis of KN-93, an inhibitor of calmodulin kinase II .
Field: This application is in the field of Organic Chemistry, specifically in the area of Olefin Synthesis.
Application Summary: The compound is used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .
Application Summary: The compound is used as a reactant for the preparation of fluorinated spirobenzofuran piperidines, which are s1 receptor ligands .
3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is an organic compound characterized by a benzophenone core that is substituted with a 1,3-dioxolane ring and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 268.31 g/mol. The presence of the 1,3-dioxolane ring contributes to its unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, osmium tetroxide | Aqueous solution |
| Reduction | Lithium aluminum hydride, sodium borohydride | Dry ether or methanol |
| Substitution | Sodium methoxide | Polar solvents |
Research indicates that 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological targets, making it a candidate for further studies in drug development .
The synthesis of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol under acidic conditions. The reaction is often conducted in refluxing toluene with p-toluenesulfonic acid as a catalyst, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus.
This compound has several applications across various fields:
Studies on the interactions of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone focus on its binding affinity towards various biological targets. The dioxolane ring and methyl group influence its reactivity and specificity towards enzymes or receptors, which can modulate their activity. Further research is needed to elucidate these mechanisms fully .
Several compounds share structural similarities with 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone:
The uniqueness of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone lies in the specific combination of the 1,3-dioxolane ring and the methyl group. This combination imparts distinct chemical and physical properties that facilitate specific interactions not observed in other similar compounds. For instance, while other benzophenone derivatives may exhibit similar functionalities, the presence of the dioxolane ring enhances its reactivity and potential applications in drug design.